N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O3S2/c1-2-18-25(22,23)12-7-8-13-14(9-12)24-16(19-13)20-15(21)10-3-5-11(17)6-4-10/h3-9,18H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGBWRKXCOTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzothiazole Core
N-[6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-yl]-4-Methoxybenzamide ()
- Key Differences :
- Sulfamoyl Group : Dimethylsulfamoyl (N,N-dimethyl) vs. ethylsulfamoyl (N-ethyl).
- Benzamide Substituent : 4-Methoxy (electron-donating) vs. 4-iodo (electron-withdrawing).
- Impact :
N-[6-(Acetylamino)-1,3-Benzothiazol-2-yl]-4-Ethoxybenzamide ()
- Key Differences: Position 6 Substituent: Acetylamino (neutral polarity) vs. ethylsulfamoyl (polar, hydrogen-bonding capability). Benzamide Substituent: 4-Ethoxy (moderately electron-donating) vs. 4-iodo.
Functional Group Modifications in Related Heterocycles
2-[(4-Amino-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-[6-(Aminosulfonyl)-1,3-Benzothiazol-2-yl]Acetamide ()
- Key Differences: Linkage: Thioether (-S-) vs. amide (-CONH-) in the target compound. Heterocyclic Moiety: Pyrimidinone ring vs. benzothiazole with iodobenzamide.
- Biological Relevance: The pyrimidinone derivative exhibits moderate carbonic anhydrase (CA) inhibition, particularly CA II and XII isoforms. The target compound’s iodine substituent may enhance selectivity for specific CA isoforms due to steric effects .
Structural and Spectral Comparisons
- IR Spectroscopy: The absence of C=O stretching (~1660–1682 cm⁻¹) in 1,2,4-triazole derivatives () contrasts with the target compound’s benzamide carbonyl, confirming structural differences in tautomeric forms .
- Molecular Weight and Solubility: Compound Molecular Weight (g/mol) Key Substituents Target Compound ~434 4-Iodo, ethylsulfamoyl N-[6-(Dimethylsulfamoyl)-...] () ~350 4-Methoxy, dimethylsulfamoyl N-[6-(Acetylamino)-...] () 355.41 4-Ethoxy, acetylamino The iodine atom increases molecular weight and may reduce aqueous solubility compared to methoxy/ethoxy analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves coupling a benzothiazole precursor (e.g., 2-amino-6-ethylsulfamoylbenzothiazole) with 4-iodobenzoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF), temperature control (0–5°C for exothermic reactions), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Reaction progress is monitored using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ at m/z 503.92). Infrared (IR) spectroscopy identifies key stretches (e.g., sulfonamide N–H at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹). Purity is assessed via HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) .
Q. How does the ethylsulfamoyl group influence the compound’s solubility and reactivity?
- Methodological Answer: The ethylsulfamoyl moiety enhances hydrophilicity (logP ≈ 2.1) compared to methyl or phenyl analogs, improving aqueous solubility for biological assays. Its electron-withdrawing nature activates the benzothiazole ring for nucleophilic substitution at the 2-position, facilitating further derivatization. Solubility can be optimized using co-solvents (e.g., DMSO:PBS 1:9) .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies for this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations predict transition states and regioselectivity in coupling reactions. Molecular dynamics simulations model solvent effects on reaction kinetics. Quantum chemical path sampling (e.g., NEB method) identifies intermediates in sulfamoyl group activation. These tools reduce experimental trial-and-error by 40–60% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 protocols). Validate activity via orthogonal assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer: MTT assay (72-hour exposure, IC50 in HepG2 cells).
Use structure-activity relationship (SAR) studies to correlate substituents (e.g., iodine vs. bromine at C4) with target selectivity. Molecular docking (e.g., AutoDock Vina) identifies binding modes to kinase targets (e.g., EGFR) .
Q. How does the iodine substituent impact photostability and in vivo pharmacokinetics?
- Methodological Answer: The iodine atom increases molecular weight (vs. chlorine/bromine analogs) and reduces photodegradation (t1/2 under UV light: 48 hrs vs. 12 hrs for chloro analog). In vivo, it prolongs half-life (t1/2 = 6.5 hrs in murine models) due to slower hepatic metabolism. Radiolabeled ¹²⁵I derivatives enable biodistribution tracking via SPECT imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
